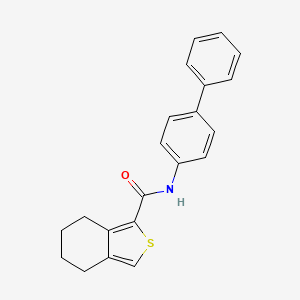![molecular formula C14H18F3N3O B5557279 N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, involves several steps and can be achieved through reactions involving isocyanates and amines. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for synthesizing ureas from carboxylic acids, offering good yields without racemization under milder conditions (Thalluri, Mandal, Dev, & Manne, 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of an intramolecular hydrogen bond, which plays a crucial role in their stability and reactivity. Single-crystal X-ray diffraction has been used to confirm the structures of such compounds, revealing the significance of hydrogen bonding within the urea moiety (Imhof, 2007).
Chemical Reactions and Properties
N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea can participate in various chemical reactions, reflecting its diverse chemical properties. For instance, reactions involving urea derivatives often include Lossen rearrangement, highlighting their reactivity towards forming hydroxamic acids and further urea compounds. Such reactivity is crucial for synthesizing a wide range of chemical entities with potential biological activities (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of intramolecular hydrogen bonds. The crystalline state and solubility in various solvents can be determined using techniques like single-crystal X-ray diffraction, which provides insights into the compound's stability and potential applications in pharmaceutical formulations (Imhof, 2007).
Chemical Properties Analysis
The chemical properties of N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea, such as reactivity, stability, and hydrogen bonding capacity, are central to its application in chemical synthesis and potential biological activities. Studies on urea derivatives emphasize the role of intramolecular hydrogen bonds in determining their chemical behavior and interactions with biological molecules (Thalluri et al., 2014).
科学的研究の応用
Molecular Recognition and Complexation
Association Studies and Quantum Chemical Calculations
A study by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates. Through (1)H NMR spectroscopic titrations and quantum chemical calculations, it was found that the substituent effect significantly influences complex formation. This research provides insight into the substituent effect on the association of urea derivatives, crucial for understanding molecular recognition and the design of complex molecular systems (Ośmiałowski et al., 2013).
Pharmacological Activity
Anxiolytic and Muscle-Relaxant Properties
Research by Rasmussen et al. (1978) on N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas revealed that these compounds possess anxiolytic activity and muscle-relaxant properties. The study highlights the central nervous system effects of urea derivatives, demonstrating the potential for developing new therapeutic agents (Rasmussen et al., 1978).
Chemical Synthesis and Applications
Lossen Rearrangement and Synthesis of Ureas
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This methodology facilitates the synthesis of ureas under milder conditions, highlighting the versatile applications of urea compounds in synthetic organic chemistry (Thalluri et al., 2014).
Biological Activity
Cytokinin-Like Activity and Rooting Enhancement
Urea derivatives have been found to exhibit cytokinin-like activity, significantly influencing plant growth and development. Ricci and Bertoletti (2009) reviewed the biological activities of various urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), which are known to enhance adventitious root formation and cell division. This research underscores the potential agricultural applications of urea derivatives in promoting plant morphogenesis (Ricci & Bertoletti, 2009).
Anticancer Activity
Antiproliferative Effects on Cancer Cell Lines
A study on 1-phenyl-3-[4-(pyridin-3-yl)phenyl]urea derivatives by Al-Sanea et al. (2018) assessed their antiproliferative activity against various cancer cell lines. The compounds demonstrated significant efficacy, highlighting the potential of urea derivatives as anticancer agents. This research opens avenues for the development of new therapeutic strategies against cancer (Al-Sanea et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-pyrrolidin-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O/c15-14(16,17)11-5-1-2-6-12(11)19-13(21)18-7-10-20-8-3-4-9-20/h1-2,5-6H,3-4,7-10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHGUDGTMVFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![N-(2-{[1-(3-oxo-1-benzothien-2(3H)-ylidene)ethyl]amino}ethyl)acetamide](/img/structure/B5557247.png)


![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)
